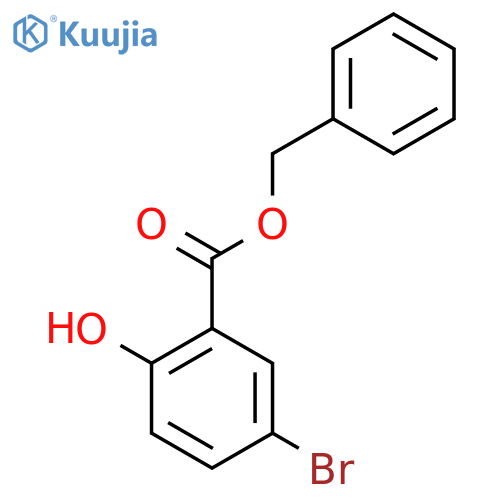

Cas no 56529-67-0 (Benzyl 5-bromo-2-hydroxybenzoate)

56529-67-0 structure

商品名:Benzyl 5-bromo-2-hydroxybenzoate

Benzyl 5-bromo-2-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Benzyl 5-bromo-2-hydroxybenzoate

- 5-broMo-2-hydroxybenzoate

- benzyl 5-bromo-2-hydroxy-benzoate

- Benzyl5-bromo-2-hydroxybenzoate

- DTXSID10428933

- 56529-67-0

- AKOS015856320

- A831075

- DB-072151

-

- インチ: InChI=1S/C14H11BrO3/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2

- InChIKey: HVRNODKHDGQLGQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)O

計算された属性

- せいみつぶんしりょう: 305.98913

- どういたいしつりょう: 305.989

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 46.5A^2

じっけんとくせい

- 密度みつど: 1.516

- ふってん: 389.732°C at 760 mmHg

- フラッシュポイント: 189.504°C

- 屈折率: 1.63

- PSA: 46.53

Benzyl 5-bromo-2-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019098861-5g |

Benzyl 5-bromo-2-hydroxybenzoate |

56529-67-0 | 95% | 5g |

$892.50 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738224-1g |

Benzyl 5-bromo-2-hydroxybenzoate |

56529-67-0 | 98% | 1g |

¥2478.00 | 2024-05-08 | |

| Crysdot LLC | CD12060570-5g |

Benzyl 5-bromo-2-hydroxybenzoate |

56529-67-0 | 95+% | 5g |

$662 | 2024-07-24 | |

| Ambeed | A638362-1g |

Benzyl 5-bromo-2-hydroxybenzoate |

56529-67-0 | 95+% | 1g |

$248.0 | 2024-04-18 |

Benzyl 5-bromo-2-hydroxybenzoate 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

56529-67-0 (Benzyl 5-bromo-2-hydroxybenzoate) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56529-67-0)Benzyl 5-bromo-2-hydroxybenzoate

清らかである:99%

はかる:1g

価格 ($):223.0